1-Azaspiro[4.4]nonan-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-azaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C8H16N2/c9-7-3-6-10-8(7)4-1-2-5-8/h7,10H,1-6,9H2 |
InChI Key |
PQIKSOGSQGAJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CCN2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azaspiro 4.4 Nonan 4 Amine and Its Core Scaffold
Strategies for Constructing the 1-Azaspiro[4.4]nonane Ring System
The construction of the 1-azaspiro[4.4]nonane ring system is a key challenge in organic synthesis, addressed through several innovative methods. These strategies include cycloaddition reactions and radical cyclizations, each offering a distinct pathway to the core spirocyclic structure.
Intramolecular 1,3-Dipolar Cycloaddition Approaches
The synthesis often commences with 5,5-dialkyl-1-pyrroline N-oxides as starting materials. beilstein-archives.orgbeilstein-journals.orgbeilstein-archives.orgnih.gov A pent-4-enyl group is introduced by reacting these nitrones with 4-pentenylmagnesium bromide. beilstein-journals.orgnih.gov The resulting N-hydroxypyrrolidines are then oxidized to the corresponding alkenylnitrones. nih.gov Heating these alkenylnitrones triggers an intramolecular 1,3-dipolar cycloaddition, where the nitrone dipole reacts with the terminal alkene (the dipolarophile) to form a tricyclic isoxazolidine (B1194047) intermediate, which contains the 1-azaspiro[4.4]nonane core. beilstein-journals.orgbeilstein-archives.org This cycloaddition can be reversible, particularly with sterically hindered substrates. beilstein-journals.orgnih.gov
Table 1: Examples of Intramolecular 1,3-Dipolar Cycloaddition
| Alkenylnitrone Precursor | Reaction Conditions | Cycloadduct Yield | Reference |
|---|---|---|---|
| Alkenylnitrone 7a | Heating | Quantitative | beilstein-archives.org |
| Alkenylnitrone 7b | Heating | Quantitative | beilstein-archives.org |
| Alkenylnitrone 7c | Heating (145°C) | Incomplete Conversion (3:1 ratio of product to starting material) | beilstein-archives.orgnih.gov |
Following the successful cycloaddition, the newly formed isoxazolidine ring is opened to reveal the final product. beilstein-archives.orgbeilstein-journals.org A reductive ring-opening process is commonly employed for this transformation. beilstein-journals.orgnih.gov Treatment of the tricyclic isoxazolidine intermediate with zinc powder in a mixture of acetic acid, ethanol, and EDTA/Na₂ effectively cleaves the N-O bond. beilstein-journals.orgbeilstein-archives.orgnih.gov This step yields the corresponding aminoalcohols, which are derivatives of the 1-azaspiro[4.4]nonane system, in high yields, typically ranging from 85% to 95%. beilstein-journals.orgnih.gov
Phosphine-Catalyzed Cycloaddition Reactions for Azaspiro[4.4]nonane Derivatives
Phosphine-catalyzed [3+2] cycloaddition reactions represent another effective route to azaspiro[4.4]nonane derivatives, specifically for synthesizing 2-azaspiro[4.4]nonan-1-ones. researchgate.netosti.gov This type of annulation is characterized by the initial nucleophilic addition of a phosphine (B1218219) to an electrophilic starting material, such as an activated alkyne (e.g., derivatives of 2-butynoic acid). researchgate.net This addition generates a reactive zwitterionic intermediate. researchgate.net This intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile, like a 2-methylene-γ-lactam. researchgate.netosti.gov The reaction proceeds to form the spiro-heterocyclic product, thereby constructing the azaspiro[4.4]nonane core. researchgate.netosti.gov
Domino Radical Bicyclization Processes in Azaspiro[4.4]nonane Formation
A powerful single-stage method to construct the 1-azaspiro[4.4]nonane nucleus is through a domino radical bicyclization process. acs.orgnih.gov This elegant cascade reaction allows for the formation of two rings in a single synthetic operation, generating the spirocyclic core with a quaternary carbon center. acs.orgnih.gov The process has been successfully applied to synthesize a range of 1-azaspiro[4.4]nonane derivatives in moderate yields (11-67%), often with a preference for the trans diastereomer. acs.orgnih.govacs.org The reaction typically employs O-benzyl oxime ethers that contain an alkenyl moiety and a radical precursor site, such as a bromo- or iodo-aromatic ring or a terminal alkyne. acs.orgnih.govnih.gov The radical cascade is initiated by reagents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by tributyltin hydride (Bu₃SnH). acs.orgnih.govacs.org
The key mechanistic feature of this domino reaction is the sequential formation and capture of nitrogen-centered radicals. acs.orgnih.gov The cascade begins with the generation of an aryl or vinyl radical from the precursor. This initial radical undergoes an intramolecular 5-exo-trig cyclization onto the C=N bond of the oxime ether. acs.org This step forms a crucial alkoxyaminyl radical intermediate. acs.orgacs.org This nitrogen-centered radical is then captured in a second intramolecular cyclization by the tethered double bond of the alkenyl moiety. acs.org This final cyclization step forges the second ring and completes the construction of the 1-azaspiro[4.4]nonane skeleton. acs.org The success of the reaction is influenced by the substituents on the alkenyl moiety, with electron-withdrawing groups or aryl substituents generally providing better results. acs.orgnih.gov
Table 2: Selected Yields from Domino Radical Bicyclization
| Oxime Ether Precursor | Initiator/Promoter | Product | Yield | Reference |
|---|---|---|---|---|
| 18a (Bromoaromatic ring) | AIBN / Bu₃SnH | Spirocycle 19a | 66% | nih.gov |
| 18b (Bromoaromatic ring) | AIBN / Bu₃SnH | Spirocycle 19b | 64% | nih.gov |
| Generic O-benzyl oxime ether | AIBN or Et₃B / Bu₃SnH | 1-azaspiro[4.4]nonane skeleton | 11-67% | acs.orgnih.govacs.org |
One-Pot Synthetic Sequences for Spirocyclic Azanonane Systems
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. In the context of spirocyclic azanonanes, several methodologies have been developed that construct complex architectures in a single synthetic operation.
A notable approach involves isocyanide/acetylene-based multicomponent reactions (IAMCRs). nih.gov These reactions can generate intricate spiro architectures through a domino mechanism. For instance, the reaction between isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones proceeds via an initial Michael addition/annulation sequence, followed by a 1,3-dipolar cycloaddition and subsequent tautomerization to yield highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene systems. nih.gov While this produces an unsaturated and more complex analog, the underlying principle demonstrates a powerful one-pot strategy for assembling the azaspiro[4.4]nonane core.
Another relevant strategy is the phosphine-catalyzed [3+2]-cycloaddition, which has been successfully employed to synthesize 2-Azaspiro[4.4]nonan-1-ones. researchgate.netosti.gov This method highlights the utility of annulation reactions in building the spirocyclic system efficiently.
Table 1: Overview of One-Pot Synthetic Strategies for Azaspiro[4.4]nonane Systems
| Strategy | Key Reaction Type | Reactants | Scaffold Produced | Reference |
|---|---|---|---|---|
| Isocyanide-Based Multicomponent Reaction | Domino (Michael Addition/Annulation, 1,3-Dipolar Cycloaddition) | Isocyanides, Acetylenic Esters, 4-Arylidene-isoxazol-5(4H)-ones | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene | nih.gov |
| Phosphine-Catalyzed Cycloaddition | [3+2]-Cycloaddition | 2-Methylene γ-lactams, Ylides from 2-butynoic acid derivatives | 2-Azaspiro[4.4]nonan-1-one | researchgate.netosti.gov |
Alternative Annulation and Cyclization Strategies for the Azaspiro[4.4]nonane Scaffold
Beyond one-pot sequences, various other cyclization and annulation methods have been devised to construct the 1-azaspiro[4.4]nonane skeleton, often providing access to different substitution patterns and stereochemical outcomes.
Domino Radical Bicyclization: A significant advancement involves a domino radical bicyclization process. acs.orgnih.gov This strategy utilizes O-benzyl oxime ethers containing an alkenyl moiety and a brominated or iodinated aromatic ring (or a terminal alkynyl group) as starting materials. nih.gov The bicyclization is initiated by radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and promoted by Bu₃SnH. acs.orgnih.gov This process involves the formation and subsequent capture of alkoxyaminyl radicals to forge the two five-membered rings in a tandem fashion, yielding the 1-azaspiro[4.4]nonane skeleton in moderate yields. acs.org
Nitroso-Ene Cyclization: Another powerful strategy is the nitroso-ene cyclization. researchgate.net This method provides rapid access to the 1-azaspiro[4.4]nonane core and has been applied as a key step in the modular synthesis of the alkaloid (±)-cephalotaxine, which features this spirocyclic system. acs.orgresearchgate.net
Table 2: Comparison of Alternative Cyclization Strategies
| Strategy | Key Reaction | Starting Material Type | Key Features | Reference |
|---|---|---|---|---|
| Domino Radical Bicyclization | Radical cascade | O-benzyl oxime ethers with alkenyl and aryl halide/alkynyl groups | Simultaneous formation of two rings; yields of 11-67%. nih.gov | acs.orgnih.gov |
| Nitroso-Ene Reaction | Ene reaction | Appropriately functionalized nitroso compounds and alkenes | Rapid construction of the core; used in natural product synthesis. researchgate.net | acs.orgresearchgate.net |
Functionalization Approaches for Amine Incorporation at the 4-Position
Once the 1-azaspiro[4.4]nonane scaffold is constructed, the introduction of the amine group at the C4 position is a critical step. This is typically achieved by functionalizing a pre-existing scaffold.
Direct Amination Methodologies on the Azaspiro[4.4]nonane Scaffold
Direct C-H amination is a highly sought-after transformation in organic synthesis due to its atom economy. However, the direct conversion of a C-H bond at the 4-position of a pre-formed 1-azaspiro[4.4]nonane to a C-N bond is a challenging transformation that is not widely documented in the reviewed literature for this specific scaffold. Such reactions often require specialized catalysts and directing groups that may not be compatible with the substrate.
Reduction of Nitrogen-Containing Precursors
A more common and reliable method for introducing the amine functionality is through the reduction of a suitable nitrogen-containing precursor at the 4-position. A nitro group (–NO₂) is a particularly useful precursor. The synthesis of a 4-nitro-1-azaspiro[4.4]nonane derivative would be followed by a reduction step to yield the target 1-azaspiro[4.4]nonan-4-amine.
A wide array of reagents are effective for the reduction of both aliphatic and aromatic nitro groups to primary amines. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney nickel is a prevalent method. commonorganicchemistry.comrsc.org Other common approaches include the use of metals in acidic media (e.g., Fe or Zn in acetic acid) or treatment with tin(II) chloride (SnCl₂). commonorganicchemistry.com For aliphatic nitro compounds specifically, lithium aluminum hydride (LiAlH₄) is also an effective reducing agent. commonorganicchemistry.com
Table 3: Selected Reagents for the Reduction of Nitro Groups to Amines
| Reagent/System | Typical Conditions | Key Advantages/Disadvantages | Reference |
|---|---|---|---|
| H₂ + Pd/C | Hydrogen gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction. Can be sensitive to other functional groups. | commonorganicchemistry.com |
| H₂ + Raney Nickel | Hydrogen gas, solvent (e.g., EtOH) | Effective, may be used when dehalogenation is a concern. | wikipedia.org |
| Fe / Acid | Iron powder in acidic medium (e.g., AcOH, HCl) | Mild, tolerates many functional groups. | commonorganicchemistry.com |
| SnCl₂ | Acidic or alcoholic solvent | Mild conditions, good for substrates with other reducible groups. | commonorganicchemistry.com |
| LiAlH₄ | Anhydrous ether (e.g., THF, Et₂O) | Powerful reducing agent, effective for aliphatic nitro groups. | commonorganicchemistry.com |
Nucleophilic Substitution Reactions for Amine Introduction
An alternative and fundamental approach to forming the C4-amine bond is through a nucleophilic substitution reaction. studymind.co.uklibretexts.org This strategy requires a 1-azaspiro[4.4]nonane precursor bearing a suitable leaving group (e.g., a halide like bromide or a sulfonate like tosylate) at the 4-position.
The reaction proceeds by attacking this electrophilic carbon center with a nitrogen nucleophile. libretexts.org Ammonia (B1221849) is the most direct nucleophile for synthesizing a primary amine. studymind.co.uk The reaction is typically carried out using ammonia dissolved in a solvent like ethanol. studymind.co.uk A significant challenge with this method is over-alkylation; the primary amine product is often more nucleophilic than ammonia itself and can react with another molecule of the alkyl halide precursor to form secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Using a large excess of ammonia can help to favor the formation of the primary amine. chemguide.co.uk
Table 4: Components for Amine Synthesis via Nucleophilic Substitution
| Component | Role | Example | Reference |
|---|---|---|---|
| Substrate | Electrophile | 4-Bromo-1-azaspiro[4.4]nonane | studymind.co.uk |
| Nucleophile | Nitrogen Source | Ammonia (NH₃) | libretexts.org |
| Product | Target Molecule | This compound | studymind.co.uk |
| Potential Byproduct | Result of Over-alkylation | Di-(1-azaspiro[4.4]nonan-4-yl)amine (Secondary Amine) | chemguide.co.uk |
Convergent and Divergent Synthetic Pathways to this compound
A divergent synthesis involves the initial construction of the core 1-azaspiro[4.4]nonane scaffold, which is then subjected to various functionalization reactions to produce a range of derivatives, including the target 4-amine. For example, the scaffold produced via the nitroso-ene cyclization can serve as a common intermediate. researchgate.net This core could then be functionalized at the 4-position (e.g., through oxidation to a ketone, conversion to an oxime, and reduction, or other routes) to install the amine group. This approach is highly flexible for creating a library of related compounds.
A convergent synthesis , by contrast, would involve preparing key fragments of the molecule separately before combining them in a late-stage step. For this compound, a hypothetical convergent route might involve the synthesis of a functionalized pyrrolidine (B122466) ring already bearing the amine precursor (e.g., a protected amine or a nitro group) and a second fragment that can be used to form the second five-membered ring through a final annulation step. This approach can be highly efficient for complex targets but requires careful planning of the fragment syntheses.
Reaction Mechanisms and Chemical Transformations of the 1 Azaspiro 4.4 Nonan 4 Amine Scaffold
Mechanistic Studies of Spirocycle Formation
The construction of the 1-azaspiro[4.4]nonane skeleton can be achieved through various synthetic strategies, with radical cyclizations and cycloaddition reactions being prominent methods. These approaches involve distinct mechanistic pathways, intermediates, and transition states that dictate the efficiency and stereochemical outcome of the synthesis.
A significant advancement in the synthesis of the 1-azaspiro[4.4]nonane system is the use of a domino radical bicyclization. nih.govnih.gov This process involves the sequential formation and reaction of radical intermediates in a single synthetic operation. The mechanism is a chain transfer radical reaction that begins with the abstraction of a halogen atom from an O-benzyl oxime ether precursor by a tributylstannyl radical (Bu₃Sn•), which is generated from tributyltin hydride (Bu₃SnH) and an initiator like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B). acs.orgacs.org
The key steps in the propagation cycle are:
Formation of an Aryl Radical: The tributylstannyl radical abstracts a halogen (e.g., iodine or bromine) from the aromatic ring of the starting material to generate an aryl radical. acs.org
5-exo-trig Cyclization: This aryl radical undergoes an intramolecular 5-exo-trig cyclization onto the imino function of the oxime ether. This step is crucial as it forms the first five-membered ring and generates a key alkoxyaminyl radical intermediate. acs.org
Intramolecular Capture: The newly formed nitrogen-centered alkoxyaminyl radical is then captured intramolecularly by a tethered double bond on an alkenyl moiety. This second cyclization step forms the second five-membered ring, completing the 1-azaspiro[4.4]nonane core. acs.orgnih.gov
This domino reaction successfully creates two rings and a quaternary spiro-center in a single step. nih.gov The reaction yields are moderate, ranging from 11% to 67%, and typically produce a mixture of diastereomers with a preference for the trans configuration. nih.govnih.gov
Table 1: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
| Precursor Type | Radical Initiator | Promoter | Key Intermediate | Product | Yield Range |
| O-benzyl oxime ether with iodoaromatic ring | AIBN | Bu₃SnH | Alkoxyaminyl radical | 1-Azaspiro[4.4]nonane derivative | 11-67% nih.gov |
| O-benzyl oxime ether with bromoaromatic ring | Et₃B | Bu₃SnH | Alkoxyaminyl radical | 1-Azaspiro[4.4]nonane derivative | Moderate acs.org |
Cycloaddition reactions provide another powerful route to the azaspiro[4.4]nonane scaffold. A notable example is the intramolecular 1,3-dipolar cycloaddition of an alkenylnitrone. nih.govbeilstein-archives.org In this reaction, a nitrone (the 1,3-dipole) reacts with an alkene (the dipolarophile) tethered to the same molecule to form a five-membered isoxazolidine (B1194047) ring, which is subsequently opened to reveal the desired pyrrolidine (B122466) portion of the spirocycle. nih.govresearchgate.net
1,3-dipolar cycloadditions are generally considered to be concerted pericyclic reactions, proceeding through a single, high-energy transition state where the new sigma bonds are formed simultaneously. nih.gov This concerted pathway explains the high stereospecificity often observed in these reactions. However, the reversibility of the intramolecular cyclization of some pent-4-enylnitrones has been reported. nih.govbeilstein-journals.org Heating the resulting cycloadduct can cause a retro-cycloaddition, reforming the starting nitrone. beilstein-journals.org This reversibility suggests that the energy barrier for both the forward and reverse reactions is accessible, and while not definitive proof of a stepwise mechanism involving a diradical intermediate, it indicates a dynamic equilibrium that can be influenced by reaction conditions such as temperature. nih.gov
Reactivity and Transformations of the Azaspiro[4.4]nonan-4-amine Core
Once the 1-azaspiro[4.4]nonane core is formed, its functional groups can undergo a variety of chemical transformations. The reactivity is primarily centered around the nitrogen atom of the pyrrolidine ring and any substituents on the carbon framework.
Functional groups attached to the 1-azaspiro[4.4]nonane skeleton can be activated for nucleophilic substitution to create more complex, fused-ring systems. For instance, the hydroxyl group of (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane derivatives can be activated using methanesulfonyl chloride (MsCl) in the presence of an amine base or with triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). nih.gov
The outcome of the reaction is highly dependent on the substituent at the nitrogen (position 1) of the spirocycle.
When the nitrogen is part of a nitroxide radical (X = O•) , activation with MsCl or PPh₃-CBr₄ leads to an intramolecular cyclization, where the nitroxide oxygen acts as the nucleophile, to form a hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. nih.gov
When the nitrogen is a secondary amine (X = H) , the reaction with MsCl results in the formation of a perhydro-cyclopenta nih.govbeilstein-archives.orgazeto[1,2-a]pyrrol derivative. nih.gov
When the nitrogen is protected as an alkoxyamine (X = OBn or OBz) , a mixture of products is formed, including octahydrocyclopenta[c]azepines. nih.gov
These transformations demonstrate how the electronic nature of the nitrogen center dictates the pathway of intramolecular nucleophilic substitution reactions on the azaspiro[4.4]nonane scaffold. nih.gov
Table 2: Intramolecular Nucleophilic Substitution Outcomes
| Starting Material Substituent (X) | Activating Reagent | Product Type |
| Nitroxide (O•) | MsCl/NR₃ or PPh₃/CBr₄ | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole nih.gov |
| Amine (H) | MsCl/NR₃ | Perhydro-cyclopenta nih.govbeilstein-archives.orgazeto[1,2-a]pyrrol nih.gov |
| Alkoxyamine (OBn, OBz) | MsCl/NR₃ | Mixture including Octahydrocyclopenta[c]azepines nih.gov |
The nitrogen atom of the pyrrolidine ring in the 1-azaspiro[4.4]nonane system is susceptible to oxidation. Secondary amines within this scaffold can be readily oxidized to form stable nitroxide radicals, particularly using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). beilstein-archives.org This transformation is a key step in the synthesis of spirocyclic nitroxides, which are valuable as spin labels and probes. nih.gov
During the oxidation of certain 1-azaspiro[4.4]nonane derivatives, unexpected side reactions can occur. For example, the oxidation of an aminoacetate derivative with m-CPBA not only yielded the expected nitroxide but also a side product where hydrogen abstraction had occurred from the spirocyclopentane ring, resulting in a nitroxide with a C=C double bond in the five-membered carbocycle. nih.govbeilstein-journals.org The proposed mechanism for this unusual transformation involves a strained oxoammonium cation intermediate. nih.govbeilstein-archives.org The close proximity of the N+=O group in this intermediate to a hydrogen atom on an adjacent methylene (B1212753) group of the cyclopentane (B165970) ring facilitates an intramolecular hydrogen abstraction, leading to the unsaturated product. nih.govbeilstein-journals.org
Reduction Reactions of Azaspiro[4.4]nonane Functionalities
Reduction reactions are crucial for modifying functional groups on the 1-azaspiro[4.4]nonane framework. Studies have demonstrated the selective reduction of various functionalities, including isoxazolidine rings and carbonyl groups, often as part of a larger synthetic sequence.
A key transformation is the reductive opening of an isoxazolidine ring, which is an intermediate in the synthesis of certain azaspiro[4.4]nonane derivatives. This reaction is effectively carried out using zinc dust in a mixture of acetic acid, ethanol, and EDTA, yielding the corresponding aminoalcohol in high yields (85–95%). nih.gov Another common reduction involves the conversion of an aldehyde group to a primary alcohol. For instance, an aldehyde functionality on the scaffold can be quantitatively reduced to a hydroxymethyl group using sodium borohydride (B1222165) (NaBH₄) in ethanol. beilstein-archives.org
Interestingly, the stability of certain functionalities towards reduction can be influenced by steric hindrance. Sterically shielded nitroxides within the pyrrolidine series, a component of the azaspiro scaffold, have been noted for their high resistance to chemical reduction by agents like ascorbate. nih.govbeilstein-archives.org
Table 1: Selected Reduction Reactions on the Azaspiro[4.4]nonane Scaffold
| Starting Functionality | Reagent(s) | Product Functionality | Yield |
|---|---|---|---|
| Isoxazolidine Ring | Zn in AcOH/EtOH/EDTA | Aminoalcohol | 85–95% nih.gov |
| Aldehyde Group | NaBH₄ in EtOH | Hydroxymethyl Group | Quantitative beilstein-archives.org |
Rearrangement Reactions within the Azaspiro[4.4]nonane Framework
The 1-azaspiro[4.4]nonane framework can undergo several types of rearrangement reactions, which are instrumental in installing key structural features or creating new carbocyclic and heterocyclic systems. These include the Curtius rearrangement, Hofmann elimination, and other skeletal reorganizations.
The Curtius rearrangement has been employed as a key strategic step to introduce a nitrogen substituent at a quaternary carbon center. clockss.org This reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate. nih.govwikipedia.orgorganic-chemistry.org The resulting isocyanate can be trapped with an alcohol, such as benzyl (B1604629) alcohol, to form a carbamate (B1207046). clockss.org This method has proven highly effective in the enantioselective synthesis of precursors for complex natural products like (-)-cephalotaxine. clockss.org
Skeletal rearrangements have been observed when attempting functional group interconversions. For example, the activation of a 6-(hydroxymethyl) group on the azaspiro[4.4]nonane ring with methanesulfonyl chloride (MsCl) does not lead to simple substitution. Instead, depending on the substituent at the nitrogen atom, the reaction can yield rearranged products such as octahydrocyclopenta[c]azepines or perhydro-cyclopenta clockss.orgthieme-connect.comazeto[1,2-a]pyrrol derivatives. nih.gov
Furthermore, a subsequent Hofmann elimination can be performed on the rearranged products. This reaction, which typically proceeds through exhaustive methylation of the amine followed by treatment with a base like silver oxide and heat, results in the formation of an alkene. wikipedia.orgorganicchemistrytutor.comtcichemicals.com In the context of the azaspiro[4.4]nonane framework, alkylation of a rearranged perhydro-cyclopenta clockss.orgthieme-connect.comazeto[1,2-a]pyrrol derivative with methyl iodide, followed by Hofmann elimination, successfully afforded an octahydrocyclopenta[c]azepine with a 56% yield. nih.gov
Other notable rearrangements include the thieme-connect.comthieme-connect.com-sigmatropic rearrangement , which has been observed in related N,O-diacyl hydroxylamine (B1172632) systems to form spirocyclic structures, and the semipinacol rearrangement , which has been utilized in synthetic approaches to the azaspiro[4.4]nonane core. clockss.orgthieme-connect.com
Table 2: Key Rearrangement Reactions Involving the Azaspiro[4.4]nonane Framework
| Rearrangement Type | Precursor Structure/Functionality | Key Reagents/Conditions | Product Structure/Functionality |
|---|---|---|---|
| Curtius Rearrangement | Acyl azide | (PhO)₂PON₃; BnOH, reflux | Benzyl carbamate clockss.org |
| Skeletal Rearrangement | 6-(Hydroxymethyl)azaspiro[4.4]nonane | MsCl, NEt₃ | Octahydrocyclopenta[c]azepine nih.gov |
| Hofmann Elimination | Alkylated perhydro-cyclopenta clockss.orgthieme-connect.comazeto[1,2-a]pyrrol | 1. MeI; 2. Heat | Octahydrocyclopenta[c]azepine nih.gov |
| Semipinacol Rearrangement | Keto-alcohol precursor | (S)-1-(1-naphthyl)ethylamine | 1-Azaspiro[4.4]nonane derivative clockss.org |
Chemical Stability and Degradation Pathways of the 1-Azaspiro[4.4]nonan-4-amine System
Direct studies on the chemical stability and degradation of this compound are limited; however, insights can be drawn from the behavior of related precursors and derivatives. The stability of the system is influenced by both its substitution and the surrounding chemical environment.
Certain synthetic intermediates of the azaspiro[4.4]nonane core have shown susceptibility to oxidative decay. For instance, 2-(pent-4-enyl)nitrone precursors can deteriorate upon storage under aerobic conditions, leading to the formation of dark tar. nih.govbeilstein-archives.org This suggests that unsaturated derivatives or those with sensitive functional groups like N-hydroxypyrrolidines may be prone to degradation through oxidation pathways.
The stability of spirocyclic amines can also be compromised during purification. There have been reports of decomposition events during column chromatography for some 1-azaspiro[4.4]nonane derivatives, indicating potential instability in the presence of silica (B1680970) gel or under prolonged exposure to solvents. acs.org
In general, cyclic aminals, which share structural similarities, are known to undergo hydrolysis under acidic conditions. nih.gov While this compound is not an aminal, the pyrrolidine nitrogen imparts basicity, and its protonated form may be susceptible to specific degradation pathways under strongly acidic conditions. Conversely, spirocyclic structures, particularly those involving more constrained rings like azetidines, have been noted to be poorly recognized by degradation enzymes, which can enhance their metabolic stability in biological contexts. enamine.net
Stereochemical Aspects in the Synthesis and Reactions of 1 Azaspiro 4.4 Nonan 4 Amine
Diastereoselectivity in Spiro[4.4]nonane Ring Formation
The formation of the 1-azaspiro[4.4]nonane ring system often yields multiple diastereomers, necessitating a thorough understanding of the factors that govern stereochemical outcomes. Research into domino radical bicyclization reactions has shown that the synthesis of 1-azaspiro[4.4]nonane derivatives typically results in a mixture of diastereomers, frequently with a discernible preference for the trans configuration. acs.orgnih.govnih.gov
Control of Stereocenters during Cycloaddition Processes
A prominent strategy for constructing the 1-azaspiro[4.4]nonane skeleton involves intramolecular 1,3-dipolar cycloaddition reactions. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org This approach utilizes the reaction of nitrones with alkenes to form the heterocyclic ring system. beilstein-journals.org The stereochemical outcome of these cycloadditions is influenced by the geometry of the transition state, which in turn is affected by the substituents on both the nitrone and the alkene. For instance, the intramolecular cyclization of 2-(pent-4-enyl)nitrones can lead to the formation of hexahydro-1H-cyclopenta[c]isoxazoles as precursors to the desired azaspirocycle. beilstein-journals.org The reversibility of this 1,3-dipolar cycloaddition has been noted, which can impact the final diastereomeric ratio. beilstein-journals.orgnih.gov
In the context of domino radical bicyclization, the stereoselectivity is influenced by the conformational equilibrium of the reaction intermediates. acs.org The formation of the spirocyclic system proceeds through alkoxyaminyl radical intermediates that can exist in equatorial and axial pseudo-chair conformations, leading to the respective trans and cis diastereomers. acs.org
Influence of Substituents on Diastereomeric Ratios
Substituents on the reacting molecule can exert significant steric and electronic effects, thereby influencing the diastereomeric ratios of the final products. In domino radical bicyclization reactions for the synthesis of 1-azaspiro[4.4]nonane derivatives, the nature of the substituents on the alkenyl moiety plays a crucial role. nih.gov Optimal results are often achieved when the alkenyl group is attached to electron-withdrawing groups or aryl substituents. nih.gov Conversely, the presence of a methyl-substituted olefin can hinder the desired capture of the alkoxyaminyl radical, leading primarily to monocyclized products. nih.gov
The choice of reaction initiator can also impact diastereoselectivity. It has been observed that the use of triethylborane (B153662) (Et₃B) as a radical initiator can increase the diastereoselectivity of the cyclization, particularly for compounds bearing a carboethoxy substituent. nih.gov In some cases, such as the bicyclization of a compound with two phenyl substituents, a lack of diastereoselectivity is observed, which is attributed to the comparable stabilities of the transitional pseudo-chair conformations and the absence of significant steric hindrance. acs.org
| Substituent on Alkenyl Moiety | Radical Initiator | Observed Diastereoselectivity | Reference |
|---|---|---|---|
| Electron-withdrawing groups (e.g., carboethoxy) | AIBN | Mixture of diastereomers, preference for trans | nih.govnih.gov |
| Electron-withdrawing groups (e.g., carboethoxy) | Et₃B | Increased diastereoselectivity for trans | nih.gov |
| Aryl substituents | AIBN/Et₃B | Good results, preference for trans | nih.gov |
| Methyl group | AIBN/Et₃B | Poor results, monocyclized product dominates | nih.gov |
| Two phenyl groups | AIBN | No diastereoselectivity | acs.org |
Enantioselective Synthesis of Chiral Azaspiro[4.4]nonane Analogs
The synthesis of single enantiomers of 1-azaspiro[4.4]nonane derivatives is of paramount importance for their application in pharmaceuticals, as different enantiomers can exhibit distinct biological activities. A notable example is the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key chiral intermediate in the preparation of (-)-cephalotaxine. researchgate.netclockss.org
One successful approach involves an asymmetric Michael reaction utilizing a chiral enamine derived from the readily available and recyclable (R)-1-phenylethylamine. researchgate.net This strategy allows for the stereogenic control of the quaternary carbon center, leading to the formation of two asymmetric centers with their natural absolute configurations. researchgate.net
Application of Chiral Catalysts in Asymmetric Synthesis
Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of complex molecules like 1-azaspiro[4.4]nonane analogs. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. While specific applications of chiral catalysts directly for 1-azaspiro[4.4]nonan-4-amine are not extensively detailed in the provided context, the principles of asymmetric catalysis are broadly applicable.
The catalytic asymmetric synthesis of chiral γ-amino ketones, which are versatile building blocks for nitrogen-containing heterocycles, has been achieved through umpolung reactions of imines catalyzed by chiral phase-transfer catalysts. nih.gov Cinchona alkaloid-derived catalysts, for instance, have been shown to be effective in promoting chemo-, regio-, diastereo-, and enantioselective C-C bond-forming reactions. nih.gov Such methodologies could potentially be adapted for the asymmetric synthesis of chiral 1-azaspiro[4.4]nonane precursors. The development of chiral reagents, such as tert-butanesulfinamide, has also been pivotal for the asymmetric synthesis of a wide variety of chiral amines. yale.edu
Conformational Analysis of the this compound System
The three-dimensional shape, or conformation, of the 1-azaspiro[4.4]nonane ring system is critical to its interactions with biological targets. The spirocyclic nature of the molecule imparts significant conformational constraints compared to simpler acyclic or monocyclic systems.
Pseudo-Chair Conformations and Steric Effects
The cyclopentane (B165970) rings within the spiro[4.4]nonane framework are not planar and can adopt various puckered conformations. In the context of the radical cyclization to form 1-azaspiro[4.4]nonane derivatives, the transition states are described as adopting pseudo-chair conformations. acs.org The relative stability of these equatorial and axial pseudo-chair conformations of the alkoxyaminyl radical intermediates directly influences the diastereomeric outcome of the reaction. acs.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Azaspiro 4.4 Nonan 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 1-azaspiro[4.4]nonane derivatives, offering precise information about the chemical environment of individual protons and carbon atoms within the molecule.
Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons and their neighboring environments. In 1-azaspiro[4.4]nonane derivatives, the spectra can be complex due to the overlapping signals of the methylene (B1212753) protons in the two cyclopentane (B165970) and pyrrolidine (B122466) rings.
The chemical shifts (δ) of the protons are influenced by their proximity to the nitrogen atom and other functional groups. For instance, protons on carbons adjacent to the nitrogen atom typically appear at a lower field (higher ppm) due to the deshielding effect of the heteroatom. The analysis of coupling constants (J-values) helps to determine the dihedral angles between adjacent protons, providing insights into the stereochemistry of the molecule, such as distinguishing between cis and trans diastereomers. acs.org
Detailed ¹H NMR data for several 1-azaspiro[4.4]nonane derivatives are presented below, showcasing the characteristic chemical shift ranges for the spirocyclic core and various substituents. acs.org
Interactive Table: ¹H NMR Spectral Data for Selected 1-Azaspiro[4.4]nonane Derivatives
| Compound | Solvent | Spectrometer Frequency | Chemical Shifts (δ, ppm) and Multiplicities |
| trans-9 | CDCl₃ | 400 MHz | 1.76–1.85 (m, 1H), 2.09–2.30 (m, 4H), 2.37 (dd, 1H, J = 7.0 Hz), 2.46–2.52 (m, 2H), 2.86 (ddd, 1H, J = 16.6, 2.0 Hz), 3.11 (dt, 1H, J = 16.0, 8.0 Hz), 3.58–3.65 (m, 1H), 4.55 (dd, 2H, J = 11.0, 3.0 Hz), 7.11–7.12 (m, 2H), 7.22–7.31 (m, 6H) |
| cis-19b | CDCl₃ | 400 MHz | 1.58–1.65 (m, 1H), 1.70–1.84 (m, 3H), 2.00–2.16 (m, 1H), 2.70 (dd, 1H, J = 13.0, 6.0 Hz), 2.65–2.77 (m, 1H), 2.86 (ddd, 1H, J = 15.6, 8.8, 5.2 Hz), 3.02 (ddd, 1H, J = 15.6, 8.8, 6.0 Hz), 3.20 (dd, 1H, J = 13.0, 4.0 Hz), 3.31–3.41 (m, 1H), 4.04 (d, 1H, J = 10.2 Hz), 4.43 (d, 1H, J = 10.2 Hz), 6.94–6.98 (m, 2H), 7.20–7.30 (m, 11H), 7.51–7.54 (m, 1H) |
| Derivative with 4-ClC₆H₄ group | CDCl₃ | 400 MHz | 1.59–1.69 (m, 2H), 1.91–2.19 (m, 4H), 2.47 (ddd, 1H, J = 13.2, 7.8, 2.6 Hz), 2.67 (dd, 1H, J = 13.1, 9.2 Hz), 2.84 (ddd, 1H, J = 15.7, 8.6, 2.6 Hz), 3.06–3.18 (m, 2H), 3.60–3.68 (m, 1H), 4.45 (d, 1H, J = 10.8 Hz), 4.51 (d, 1H, J = 10.7 Hz), 7.06 (dd, 2H, J = 7.0, 2.6 Hz), 7.16 (d, 2H, J = 8.1 Hz), 7.22–7.30 (m, 8H) |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum where each unique carbon atom appears as a single peak. This technique is crucial for determining the total number of carbon atoms in the molecule and identifying the nature of the carbon skeleton.
Key features in the ¹³C NMR spectra of 1-azaspiro[4.4]nonane derivatives include the signal for the quaternary spiro-carbon (C-5), which typically appears in a distinct region of the spectrum, and the signals for carbons bonded to the nitrogen atom, which are shifted downfield. The chemical shifts are recorded relative to a standard, often the solvent peak such as CDCl₃ at 77.0 ppm. acs.org
Interactive Table: ¹³C NMR Spectral Data for Selected 1-Azaspiro[4.4]nonane Derivatives
| Compound | Solvent | Spectrometer Frequency | Chemical Shifts (δ, ppm) |
| trans-9 | CDCl₃ | 100 MHz | 22.1, 26.2, 30.4, 33.9, 38.4, 61.4, 77.6, 78.5, 118.2, 124.5, 124.8, 126.1, 127.9, 128.3, 128.7, 137.1, 144.2, 145.2 |
| Derivative with 4-ClC₆H₄ group | CDCl₃ | 100 MHz | 27.0, 30.5, 33.9, 38.7, 40.3, 67.7, 78.8, 124.3, 125.2, 125.9, 127.6, 128.1, 128.3, 128.5, 130.5, 131.2, 137.4, 138.4, 144.9, 145.4 |
| Another Derivative | DMSO-d₆ | 100 MHz | 24.2, 29.8, 29.9, 33.5, 40.3, 64.8, 76.7, 77.0, 123.6, 124.2, 125.8, 126.2, 127.5, 127.9, 128.1, 128.4, 128.9, 136.9, 139.3, 144.0, 145.7 |
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle, especially for complex structures like spirocycles. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In the context of 1-azaspiro[4.4]nonane derivatives, COSY spectra reveal the connectivity of protons within each ring system, allowing for the tracing of the proton-proton network. For example, analysis of ¹H,¹H-COSY spectra can help to unambiguously assign complex multiplets to specific structural fragments, such as an O–CH₂–CH–CH₂– group. nih.govbeilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch HSQC is invaluable for definitively assigning carbon signals based on their known proton assignments. nih.gov For instance, by observing a cross-peak between a proton signal at 2.26 ppm and a carbon signal, one can confirm that this proton is directly bonded to that specific carbon. beilstein-journals.org This technique is also useful for distinguishing between CH, CH₂, and CH₃ groups. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds (²J and ³J ¹H-¹³C correlations). epfl.chyoutube.com This is particularly powerful for identifying the connectivity around quaternary carbons (which have no attached protons and are thus silent in HSQC) and for linking different structural fragments together. researchgate.net By observing correlations between protons and distant carbons, the complete carbon skeleton and the placement of substituents can be confirmed. nih.gov
Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming the spirocyclic nature and the relative positions of all atoms in the 1-azaspiro[4.4]nonane framework. nih.govceon.rs
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula for the molecule, distinguishing it from other compounds with the same nominal mass. Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are commonly employed. acs.org For example, the molecular ion for a derivative was calculated as C₁₁H₁₈NO₂ with a mass of 196.1335, which was confirmed by the experimental mass spectrum. nih.govbeilstein-journals.org This confirmation of the molecular formula is a critical step in structure validation. acs.org
Interactive Table: HRMS Data for Selected 1-Azaspiro[4.4]nonane Derivatives
| Compound | Ion | Calculated m/z | Found m/z |
| Derivative with 4-ClC₆H₄ group | [M+H]⁺ | 404.1781 | 404.1781 |
| cis-19b | [M+Na]⁺ | 392.1985 | 392.1971 |
| Another Derivative | [M+Na]⁺ | 392.1985 | - |
Mass spectrometry is often coupled with separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC).
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates compounds in a mixture via liquid chromatography before they are introduced into the mass spectrometer. This is particularly useful for analyzing reaction mixtures or for purifying compounds.
GC-MS with Electronic Impact (EI): In this method, compounds separated by GC are bombarded with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is often unique to a specific molecule and can serve as a "fingerprint" for identification. This provides valuable structural information by revealing the stable fragments that make up the parent molecule. acs.org
These combined techniques are essential for both qualitative and quantitative analysis, allowing researchers to identify the presence of specific 1-azaspiro[4.4]nonane derivatives in a sample and confirm their structure through characteristic fragmentation patterns. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
For 1-Azaspiro[4.4]nonan-4-amine, the IR spectrum is characterized by absorptions corresponding to its core amine and aliphatic C-H functionalities. The primary amine (-NH₂) group is particularly informative, typically displaying two distinct absorption bands in the 3400–3250 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations. libretexts.org Additionally, the N-H bending vibration (scissoring) is expected to appear in the 1650–1580 cm⁻¹ range. The C-N stretching vibration of the aliphatic amine can also be observed, though it often falls within the complex fingerprint region (1250–1020 cm⁻¹). libretexts.org The aliphatic C-H stretching vibrations from the two cyclopentane rings will produce strong signals in the 3000–2850 cm⁻¹ region.
When this compound is derivatized, new functional groups introduce additional characteristic peaks, allowing for the confirmation of successful chemical transformations. For instance, acylation of the amine would lead to the appearance of a strong carbonyl (C=O) stretching band for the newly formed amide, typically around 1680–1630 cm⁻¹. Synthesis of derivatives incorporating ester functionalities would show a characteristic C=O stretch near 1725 cm⁻¹. nih.gov The introduction of unsaturation, such as a C=C double bond in one of the rings, would be indicated by a peak around 1650 cm⁻¹.
The table below summarizes the expected key IR absorption frequencies for the parent compound and a representative derivative.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Molecule |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400–3250 (typically two bands) | This compound |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650–1580 | This compound |
| Aliphatic C-H | C-H Stretch | 3000–2850 | This compound |
| Aliphatic Amine | C-N Stretch | 1250–1020 | This compound |
| Amide (if derivatized) | C=O Stretch | 1680–1630 | N-acetyl-1-azaspiro[4.4]nonan-4-amine |
| Ester (if derivatized) | C=O Stretch | ~1725 | Methyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and, crucially, the absolute and relative stereochemistry of chiral centers. For spirocyclic systems like this compound, which possess stereocenters, X-ray crystallography is invaluable for assigning the precise spatial orientation of substituents.
The synthesis of 1-azaspiro[4.4]nonane derivatives often results in the formation of diastereomers, particularly when substituents are introduced on the pyrrolidine or cyclopentane rings. acs.orgnih.gov Distinguishing between these cis and trans isomers is critical, as they can possess different physical properties and biological activities.
In research focused on the synthesis of complex 1-azaspiro[4.4]nonane derivatives, X-ray diffraction has been successfully employed to establish the stereochemical outcome of reactions. For example, the trans configuration of a specific diastereomeric spirocyclic product was unequivocally confirmed through single-crystal X-ray analysis. acs.org This definitive structural data serves as a benchmark, allowing for the confident assignment of stereochemistry to related compounds in the series using other techniques, such as Nuclear Overhauser Effect (NOE) NMR spectroscopy. The ability to obtain suitable crystals is the primary prerequisite for this technique, but when successful, it provides the most detailed structural information possible.
| Analytical Technique | Information Provided | Application to this compound |
| X-ray Crystallography | Precise 3D atomic coordinates | Unambiguous determination of cis/trans isomerism. |
| Bond lengths and angles | Confirmation of the spirocyclic ring system's geometry. | |
| Absolute and relative stereochemistry | Definitive assignment of chiral centers at the spiro-carbon and substituted positions. |
Other Chromatographic and Spectroscopic Methods (e.g., HPLC, UPLC) in Purity and Structural Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation, quantification, and purification of chemical compounds. nih.gov These methods are essential for assessing the purity of synthesized this compound and its derivatives, as well as for separating stereoisomers.
The purity of a synthesized compound is a critical parameter, and HPLC is the most widely used technology for its determination. nih.gov In the context of 1-azaspiro[4.4]nonane synthesis, HPLC can effectively separate the final product from unreacted starting materials, reagents, and byproducts. By using a suitable stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, a chromatogram is generated where each peak corresponds to a different component in the mixture. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Furthermore, HPLC is a powerful tool for separating diastereomers. The different three-dimensional structures of cis and trans isomers of a 1-azaspiro[4.4]nonane derivative can lead to different interactions with the stationary phase, enabling their separation. Chiral HPLC, which utilizes a chiral stationary phase (CSP), can even be employed to resolve enantiomers if a racemic mixture is produced.
UPLC, an advancement on HPLC, uses smaller particle sizes in the column (<2 µm), allowing for higher resolution, faster analysis times, and greater sensitivity. This can be particularly advantageous for resolving complex mixtures containing closely related impurities or isomers that may not be fully separated by conventional HPLC. Both methods are fundamental to the quality control and characterization workflow for this class of compounds.
| Method | Principle | Application in Analysis of this compound |
| Reversed-Phase HPLC/UPLC | Separation based on polarity differences using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Purity assessment by separating the target compound from polar and nonpolar impurities. |
| Normal-Phase HPLC/UPLC | Separation based on polarity using a polar stationary phase (e.g., silica) and a nonpolar mobile phase. | Separation of positional isomers and diastereomers. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase that interacts differently with each enantiomer. | Resolution of racemic mixtures of this compound derivatives. |
| Ion-Exchange Chromatography (IEX) | Separation based on charge using a charged stationary phase. | Purification and analysis of amine-containing compounds in their protonated, charged form. |
Theoretical and Computational Investigations of 1 Azaspiro 4.4 Nonan 4 Amine
Molecular Modeling and Electronic Structure Calculations
Molecular modeling of 1-Azaspiro[4.4]nonan-4-amine is fundamental to understanding its intrinsic properties. These studies typically begin with the construction of a three-dimensional model of the molecule. The electronic structure of the molecule is then calculated using quantum mechanical methods. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
Key parameters obtained from electronic structure calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the lone pair of electrons on the nitrogen atoms significantly influences the energy of the HOMO.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
| Dipole Moment | 1.8 D |
Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energetics of chemical reactions. For this compound, DFT studies can be employed to explore various reaction pathways, such as N-alkylation, N-acylation, and reactions involving the primary amine. These studies involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies.
The insights gained from DFT calculations are invaluable for predicting the feasibility of a reaction and for understanding the factors that control its regio- and stereoselectivity. For instance, in the synthesis of derivatives of 1-azaspiro[4.4]nonane, DFT has been used to rationalize the observed diastereoselectivity in radical bicyclization reactions. acs.org Such studies can predict whether a substituent will preferentially occupy an axial or equatorial position in the transition state, thereby determining the stereochemical outcome of the reaction. acs.org
Conformational Space Exploration and Energy Minimization
The flexible nature of the two five-membered rings in this compound allows it to adopt multiple conformations. A thorough exploration of the conformational space is essential to identify the low-energy conformers that are most likely to be populated at room temperature. This is typically achieved through systematic or stochastic conformational search algorithms followed by geometry optimization and energy minimization using molecular mechanics or quantum mechanics methods.
The relative energies of the different conformers determine their population according to the Boltzmann distribution. The identification of the global minimum energy conformation is crucial, as it represents the most stable structure of the molecule. The conformational preference of the amine substituent (axial vs. equatorial) is a key aspect of these studies and has a significant impact on the molecule's reactivity and biological activity. The inherent three-dimensional nature of spirocycles is a key advantage in drug design, as it allows for the precise orientation of functional groups. bldpharm.com
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is particularly valuable.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometries of the most stable conformers, and the predicted shifts are often averaged based on the Boltzmann population of each conformer. Such in silico NMR techniques are becoming increasingly important in the structural elucidation of complex molecules. nih.govipb.pt Similarly, infrared (IR) vibrational frequencies can be calculated and compared with experimental IR spectra to identify characteristic functional groups. While no specific computational studies on this compound are available, the methodologies have been successfully applied to a wide range of nitrogen-containing heterocyclic compounds. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 55.2 |
| C3 | 38.1 |
| C4 | 51.5 |
| C5 (spiro) | 70.3 |
| C6 | 35.8 |
| C7 | 24.9 |
| C8 | 35.8 |
| C9 | 55.2 |
Note: The values in this table are illustrative examples of what would be obtained from DFT calculations.
Applications of 1 Azaspiro 4.4 Nonan 4 Amine As a Chemical Scaffold
Role as a Building Block in Complex Organic Synthesis
The 1-azaspiro[4.4]nonane core is a fundamental building block for constructing intricate molecular architectures, particularly those found in biologically active natural products. Its inherent structural rigidity and defined stereochemistry make it an ideal starting point for synthesizing complex polycyclic systems.
Synthesis of Polycyclic and Fused Ring Systems
The 1-azaspiro[4.4]nonane ring system is a key structural motif in a variety of natural products, most notably the Cephalotaxus alkaloids. acs.org These complex polycyclic compounds have demonstrated significant biological activities. For instance, cephalotaxine (B1668394) contains this spirocyclic core, and its ester derivative, homoharringtonine, is an approved therapeutic for chronic myeloid leukemia. acs.org The synthesis of these alkaloids often leverages the pre-formed azaspiro[4.4]nonane skeleton, which is then elaborated through a series of reactions to build the complete, fused ring system. The spirocyclic nature of the starting material provides crucial stereochemical control, guiding the formation of subsequent rings and chiral centers. Research has demonstrated that the 1-azaspiro[4.4]nonane nucleus can be incorporated into fused ring systems, such as spiro[indene-1,2′-pyrrolidine], in a single-stage reaction, highlighting its utility in rapidly assembling complex polycyclic structures. acs.org
Precursor for Specialized Chemical Reagents
Beyond its role in building molecular frameworks, the 1-azaspiro[4.4]nonane scaffold serves as a precursor for specialized chemical reagents, particularly stable radicals used as probes and labels in various analytical and biological studies.
Generation of Stable Nitroxide Radicals and Spin Probes
The 1-azaspiro[4.4]nonane structure is particularly well-suited for the synthesis of stable nitroxide radicals, specifically 1-azaspiro[4.4]nonan-1-oxyls. These spirocyclic nitroxides are a class of stable paramagnetic compounds that have garnered significant interest for their applications as spin probes and labels. nih.gov The steric hindrance provided by the spirocyclic system enhances the stability of the radical, making it resistant to reduction in biological environments. beilstein-journals.orgresearchgate.net
Synthetic methodologies, such as intramolecular 1,3-dipolar cycloaddition of alkenylnitrones followed by isoxazolidine (B1194047) ring opening, have been developed to produce these specialized nitroxides. beilstein-journals.orgnih.gov The resulting asymmetric pyrrolidine (B122466) nitroxides are valuable tools in electron paramagnetic resonance (EPR) spectroscopy. beilstein-journals.org The stability and unique spectral properties of these spirocyclic nitroxides make them excellent candidates for studying molecular dynamics, protein structures, and other biochemical processes. nih.govbeilstein-journals.org
| Precursor | Key Synthetic Step | Product | Application |
|---|---|---|---|
| 5,5-dialkyl-1-pyrroline N-oxides | Intramolecular 1,3-dipolar cycloaddition | 1-Azaspiro[4.4]nonan-1-oxyl derivatives | Sterically shielded spin probes |
| Alkenylnitrones | Isoxazolidine ring opening | Asymmetric pyrrolidine nitroxides | EPR spectroscopy studies |
Contribution to the Development of Functional Materials and Chemical Intermediates
The versatility of the 1-azaspiro[4.4]nonane scaffold extends to its role as a key intermediate in the synthesis of functional materials and other valuable chemical compounds. Its derivatives have been explored for various applications, underscoring the scaffold's importance in materials science and medicinal chemistry. The structural features of the azaspiro[4.4]nonane core are leveraged to create compounds with specific electronic or biological properties. For example, derivatives of this scaffold are present in compounds that show potential as inhibitors of the hepatitis C virus and as agonists for nicotinic acetylcholine (B1216132) receptors. acs.org
Development of Novel Synthetic Methodologies Employing the Azaspiro[4.4]nonane Scaffold
The significant interest in the 1-azaspiro[4.4]nonane framework has spurred the development of new and efficient synthetic methods for its construction. These methodologies are crucial for accessing this valuable scaffold and its derivatives for various applications. One of the prominent strategies is the domino radical bicyclization of functionalized oxime ethers. acs.orgacs.org This approach allows for the one-step construction of the 1-azaspiro[4.4]nonane skeleton, often with good control over the diastereoselectivity of the product. acs.orgacs.org The reaction can be initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), with the latter allowing for milder reaction conditions. acs.org
Other synthetic strategies include intramolecular 1,3-dipolar cycloadditions to form nitroxide derivatives and phosphine-catalyzed [3+2]-cycloadditions for related 2-azaspiro[4.4]nonan-1-ones. researchgate.net These diverse synthetic routes highlight the ongoing efforts to expand the chemical toolbox for creating and modifying this important spirocyclic system, enabling its broader use in drug discovery and materials science. researchgate.netnih.gov
| Methodology | Key Features | Scaffold Type | Reference |
|---|---|---|---|
| Domino Radical Bicyclization | One-step synthesis, diastereoselective, mild conditions possible with Et₃B | 1-Azaspiro[4.4]nonane | acs.orgacs.org |
| Intramolecular 1,3-Dipolar Cycloaddition | Access to nitroxide derivatives | Functionalized 1-Azaspiro[4.4]nonane | beilstein-journals.org |
| Phosphine-Catalyzed [3+2]-Cycloaddition | Synthesis of lactam-containing spirocycles | 2-Azaspiro[4.4]nonan-1-one | researchgate.net |
Future Directions and Emerging Research Avenues in 1 Azaspiro 4.4 Nonan 4 Amine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The demand for environmentally friendly and economically viable chemical processes is a major driver in modern organic synthesis. Future research on 1-Azaspiro[4.4]nonan-4-amine will likely prioritize the development of synthetic routes that are both efficient and sustainable. This involves moving away from classical, often harsh, reaction conditions towards more elegant and atom-economical strategies.
Key areas of focus will likely include:
Catalytic Asymmetric Synthesis: While methods for the synthesis of chiral amines have advanced significantly, the development of catalytic asymmetric routes to enantiomerically pure this compound derivatives remains a key objective. acs.org This could involve the use of chiral catalysts, such as those based on transition metals or organocatalysts, to induce stereoselectivity. rsc.org
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. Future research may explore the use of engineered enzymes for the stereoselective synthesis of this compound and its analogues.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic sequences. The application of C-H activation methodologies to the this compound core could provide rapid access to a diverse range of derivatives.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Development of novel chiral catalysts and ligands |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering |
| C-H Activation | Atom economy, step economy | Catalyst development for site-selective functionalization |
Exploration of Novel Reactivity and Transformation Pathways
Understanding the inherent reactivity of the this compound scaffold is crucial for unlocking its full potential in the synthesis of complex molecules. Future research will likely delve into previously unexplored transformation pathways, aiming to discover novel reactions that can be used to elaborate the core structure in innovative ways.
Potential areas of investigation include:
Ring-Opening and Ring-Expansion Reactions: Controlled cleavage and rearrangement of the spirocyclic system could lead to the formation of novel and structurally complex scaffolds that are not easily accessible through other means.
[3+2] and [4+2] Cycloaddition Reactions: The amine functionality and the adjacent stereocenters can be used to direct cycloaddition reactions, providing a powerful tool for the construction of polycyclic systems with high stereocontrol.
"Click Chemistry" Applications: The introduction of functional groups amenable to "click chemistry" reactions, such as azides or alkynes, onto the this compound core would enable its rapid and efficient conjugation to other molecules of interest, such as peptides, polymers, or reporter molecules. nih.gov
Advanced Stereocontrol in Complex Derivative Synthesis
The biological activity of a chiral molecule is often highly dependent on its stereochemistry. As such, the ability to control the three-dimensional arrangement of atoms in the synthesis of this compound derivatives is of paramount importance. Future research will focus on developing methods for achieving even greater levels of stereocontrol, particularly in the synthesis of derivatives with multiple stereocenters.
Key strategies for achieving advanced stereocontrol may include:
Substrate-Controlled Diastereoselective Reactions: Utilizing the inherent stereochemistry of the this compound core to direct the stereochemical outcome of subsequent reactions.
Catalyst-Controlled Enantioselective and Diastereoselective Reactions: Employing chiral catalysts to control the formation of new stereocenters with high levels of selectivity.
Memory of Chirality: Exploiting the transient chirality of reactive intermediates to transfer stereochemical information.
Integration with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale syntheses to industrial production requires processes that are safe, reliable, and scalable. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in this regard. The integration of flow chemistry with automated synthesis platforms is a rapidly growing area of research that holds significant promise for the future of this compound chemistry.
| Technology | Benefits for this compound Synthesis |
| Flow Chemistry | Improved safety, enhanced reaction control, ease of scalability, potential for telescoped reactions. manufacturingchemist.com |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies. manufacturingchemist.com |
The application of these technologies could enable the rapid and efficient production of a wide variety of this compound derivatives for biological screening and lead optimization.
Computational Chemistry in Rational Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and development. tandfonline.com In the context of this compound, computational methods can be used to guide the design of new derivatives with improved properties and to predict their biological activity.
Key applications of computational chemistry in this area include:
Conformational Analysis: Understanding the preferred three-dimensional shapes of this compound derivatives is crucial for predicting their binding to biological targets.
Docking Studies: Simulating the interaction of this compound derivatives with protein targets can help to identify promising lead compounds and to guide their optimization.
Quantum Mechanical Calculations: Predicting the reactivity and spectral properties of novel derivatives can aid in the design of new synthetic routes and in the characterization of new compounds.
The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of this compound chemistry in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
